molecular formula C14H14Cl2F3N5O B2813046 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone CAS No. 320421-66-7

4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone

Cat. No. B2813046
CAS RN: 320421-66-7
M. Wt: 396.2
InChI Key: KFQLOFOCUWIDNW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridazinone ring, a pyridine ring, and a trifluoromethyl group. Pyridazinones and pyridines are both types of heterocyclic aromatic compounds, which are often found in pharmaceuticals and agrochemicals . The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity and properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyridazinone and pyridine rings. These could potentially participate in various reactions such as substitution reactions .

Scientific Research Applications

Herbicidal Properties and Mechanism

A study highlighted the herbicidal properties of pyridazinone derivatives, noting that certain compounds in this class inhibit photosynthesis and the Hill reaction in barley, contributing to their phytotoxicity. A specific compound, 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, demonstrated resistance to metabolic detoxification in plants and interfered with chloroplast development as a secondary mode of action, making it significantly more effective than others. This research underlines the potential agricultural applications of such compounds in controlling weed growth through dual mechanisms of action J. L. Hilton et al., 1969.

Bacterial Degradation Studies

Another study focused on the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, identifying four metabolites produced by bacteria using this compound as the sole carbon source. This research provides insight into the environmental fate and biodegradability of pyridazinone herbicides, proposing a pathway for its bacterial degradation E. de Frenne et al., 1973.

Chemical Synthesis and Reactions

Research on the chemical synthesis of novel pyridazin-3(2H)-one derivatives, including 6-amino-5-hydroxypyridazin-3(2H)-ones, has been reported. These compounds, prepared through various chemical reactions, have potential applications in medicinal chemistry and drug design, highlighting the versatility and chemical reactivity of the pyridazinone scaffold P. Dragovich et al., 2008.

Antitumor Activity

A study explored the synthesis of pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and evaluated their antitumor activity. Some of these compounds showed significant inhibitory activity against certain cancer cell lines, suggesting their potential as anticancer agents. This research demonstrates the pharmacological applications of pyridazinone derivatives in developing new anticancer therapies Junhu Qin et al., 2020.

Antioxidant and Anti-inflammatory Activities

Further studies have synthesized and evaluated pyridazinone derivatives for their antioxidant and anti-inflammatory activities. These findings underscore the potential therapeutic applications of pyridazinone compounds in treating conditions associated with oxidative stress and inflammation V. T. Kamble et al., 2015.

Future Directions

The potential applications of this compound would depend on its properties and biological activity. Given its structure, it could be of interest in the fields of medicinal chemistry or agrochemistry .

properties

IUPAC Name

4-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2F3N5O/c1-2-24-13(25)11(16)10(7-23-24)20-3-4-21-12-9(15)5-8(6-22-12)14(17,18)19/h5-7,20H,2-4H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQLOFOCUWIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C=N1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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